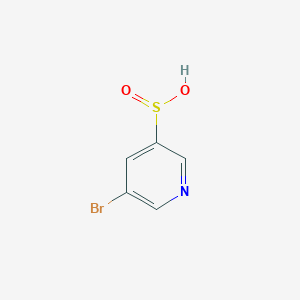
5-Bromopyridine-3-sulfinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromopyridine-3-sulfinic acid is an organic compound with the molecular formula C5H4BrNO3S It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position and a sulfinic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-3-sulfinic acid typically involves the bromination of pyridine derivatives followed by sulfonation. One common method involves the reaction of 5-bromopyridine with sulfur dioxide and a suitable oxidizing agent to introduce the sulfinic acid group. The reaction conditions often include the use of solvents such as chloroform or acetone and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes rigorous purification steps to ensure the high purity of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels .
化学反应分析
Types of Reactions
5-Bromopyridine-3-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Bromopyridine-3-sulfonic acid.
Reduction: 5-Bromopyridine-3-thiol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-Bromopyridine-3-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Bromopyridine-3-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The bromine atom can also undergo substitution reactions, allowing the compound to be modified for specific applications. The exact molecular pathways and targets depend on the specific context of its use .
相似化合物的比较
Similar Compounds
5-Bromopyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
5-Bromopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfinic acid group.
5-Bromonicotinamide: Contains a carboxamide group instead of a sulfinic acid group.
Uniqueness
5-Bromopyridine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity compared to its sulfonic and carboxylic acid counterparts. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
属性
分子式 |
C5H4BrNO2S |
|---|---|
分子量 |
222.06 g/mol |
IUPAC 名称 |
5-bromopyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4BrNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |
InChI 键 |
LFESBFLGGCMSDM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=C1Br)S(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


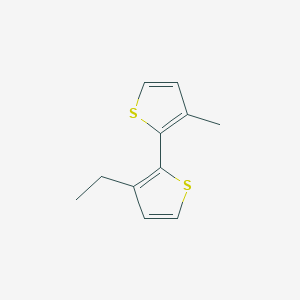

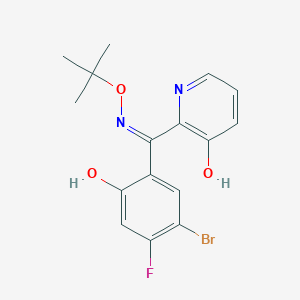
![2-Ethyl-6-iodobenzo[d]thiazole](/img/structure/B12963579.png)
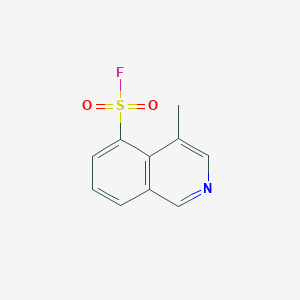

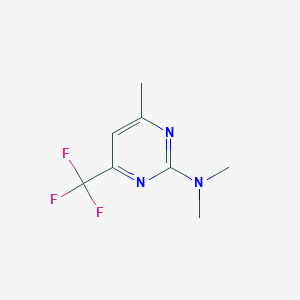
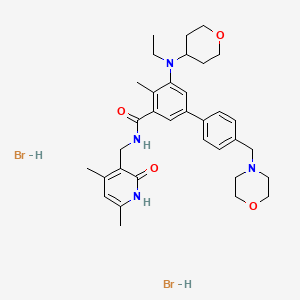

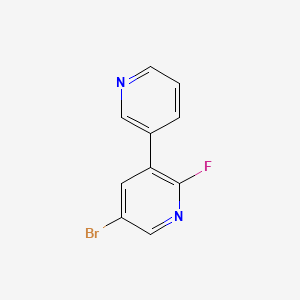
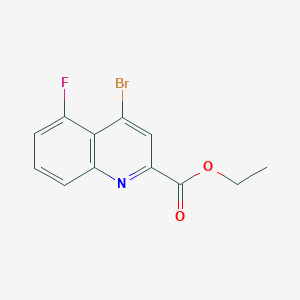
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12963621.png)
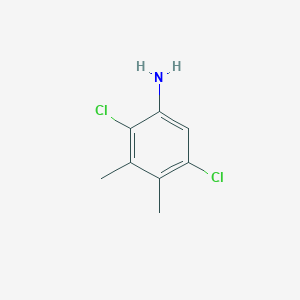
![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12963633.png)
